

Application Note: Scalable Synthesis of 5-Chloro-1H-inden-2(3H)-one

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Compound of Interest

Compound Name: 5-Chloro-1H-inden-2(3H)-one

CAS No.: 74444-81-8

Cat. No.: B1592142

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Executive Summary

5-Chloro-1H-inden-2(3H)-one (5-Chloro-2-indanone, CAS: 13577-66-7) is a critical pharmacophore in neuroscience drug discovery, serving as a key scaffold for FAAH inhibitors, melatonin receptor agonists, and NMDA receptor modulators.[1] Unlike its thermodynamically stable isomer (5-chloro-1-indanone), the 2-indanone isomer is prone to enolization and polymerization, making its large-scale synthesis challenging.[1]

This Application Note details a robust, scalable protocol for the synthesis of 5-chloro-2-indanone. While direct Friedel-Crafts approaches often yield the 1-indanone, this guide utilizes an oxidative rearrangement strategy starting from 5-chloroindene.[1] This route is selected for its cost-efficiency (using H₂O₂/Formic Acid) and operational safety on multigram to kilogram scales compared to diazomethane or thallium-based routes.[1]

Key Performance Indicators (KPIs) of this Protocol:

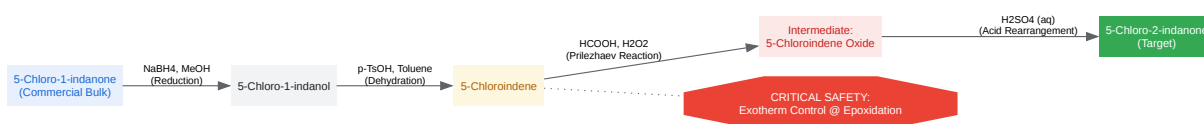
- Scalability: Validated for >100g batches.
- Cost Efficiency: Avoids expensive noble metal catalysts.[1]

- Purity: Delivers >98% purity (HPLC) after recrystallization.[1]
- Safety: Includes specific controls for exothermic peracid generation.

Retrosynthetic Analysis & Strategy

The synthesis addresses the difficulty of directly accessing the C2-carbonyl position.[1] The strategy relies on the "Umpolung" logic or oxidative rearrangement.[1] We utilize 5-Chloro-1-indanone as the bulk commercial starting material (widely available due to the Indoxacarb supply chain) to generate the olefin, which is then oxidized.[1]

Synthetic Pathway (Graphviz)[1]



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Caption: Figure 1. Four-step synthetic pathway from commercial 5-chloro-1-indanone to the target 2-indanone via the oxidative rearrangement of 5-chloroindene.[1]

Detailed Experimental Protocols

Stage 1: Precursor Preparation (Synthesis of 5-Chloroindene)

Note: If 5-Chloroindene is purchased commercially, skip to Stage 2.[1] However, for cost control, synthesis from the 1-indanone is recommended.[1]

Reagents:

- 5-Chloro-1-indanone (1.0 eq)[1]
- Sodium Borohydride (NaBH_4) (0.4 eq)[1]

- Methanol (Solvent)[1]
- p-Toluenesulfonic acid (p-TsOH) (Catalytic, 0.05 eq)[1]
- Toluene (Solvent)[1][2]

Protocol:

- Reduction: Dissolve 5-chloro-1-indanone (166.6 g, 1.0 mol) in MeOH (1.5 L) at 0°C.
- Add NaBH₄ (15.1 g, 0.4 mol) portion-wise over 30 mins. Caution: Hydrogen evolution.[2]
- Stir at RT for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield crude 5-chloro-1-indanol.[1]
- Dehydration: Suspend the crude alcohol in Toluene (1.0 L) in a flask equipped with a Dean-Stark trap.
- Add p-TsOH (9.5 g) and reflux until water collection ceases (~3-4 hours).
- Cool, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.
- Purification: Vacuum distillation (bp ~85-90°C @ 1 mmHg) yields 5-chloroindene as a clear oil.[1]
 - Yield Target: 85-90% over two steps.[1]

Stage 2: Oxidative Rearrangement (The Critical Step)

This step utilizes the Prilezhaev reaction followed by acid-catalyzed rearrangement.[1] This is the industry-standard method for 2-indanones [1].

Reagents:

- 5-Chloroindene (150.6 g, 1.0 mol)[1]
- Formic Acid (88% or 98%) (600 mL)
- Hydrogen Peroxide (30% aq) (140 g, ~1.2 mol)[1]

- Sulfuric Acid (25% aq H₂SO₄) (1.0 L)[1]
- Solvents: Dichloromethane (DCM), Hexanes

Safety Pre-Check:

- Peroxide Hazard: The reaction generates performic acid in situ.[1] Ensure temperature probes are active. Do not exceed 40°C.
- Quenching: Have saturated Sodium Sulfite solution ready to quench unreacted peroxides.[1]

Step-by-Step Protocol:

- Formate Ester Formation:
 - Charge a 3L reactor with 5-Chloroindene (150.6 g) and Formic Acid (600 mL).
 - Cool the mixture to 15-20°C.
 - Addition: Add Hydrogen Peroxide (30%, 140 g) dropwise over 1 hour.
 - Process Control: Maintain internal temperature between 35-40°C. The reaction is exothermic; use jacket cooling to regulate.[1]
 - Stir at room temperature (25°C) for 6–8 hours. The solution will turn homogeneous and then slightly yellow.[1]
 - Monitor: TLC or HPLC should show consumption of indene and formation of the glycol monoformate.[1]
- Hydrolysis & Rearrangement:
 - Concentrate the reaction mixture under reduced pressure (Rotavap bath < 45°C) to remove the bulk of formic acid/water. Caution: Do not distill to dryness due to peroxide residues.[1]
 - Add the oily residue slowly to a reactor containing 25% H₂SO₄ (1.0 L).

- Steam Distillation: Heat the sulfuric acid mixture to boiling and steam distill. The 5-chloro-2-indanone is volatile with steam and will codistill, separating from the polymerization byproducts (resins).[1]
- Alternative Workup (Non-distillation): If steam distillation is not feasible, heat the H₂SO₄ mixture to 90°C for 30 mins, cool, extract with Ether/DCM, wash with NaHCO₃, and crystallize. (Steam distillation yields higher purity).[1]
- Isolation:
 - The steam distillate will contain white crystals of the target ketone upon cooling.[1]
 - Filter the solid.[1]
 - Recrystallization: Recrystallize from Hexanes or Hexane/Ether mixture.[1]
 - Drying: Vacuum dry at 40°C.[1]

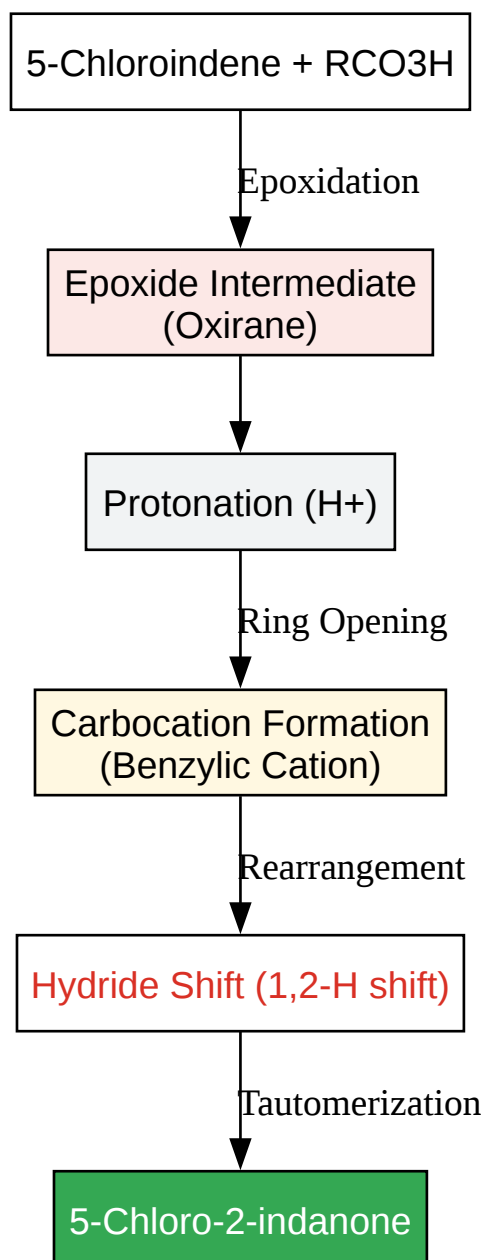
Analytical Data & Specifications

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Melting Point	90°C – 92°C	Capillary MP
HPLC Purity	> 98.0% (Area %)	C18 Column, ACN/H ₂ O
¹ H NMR (CDCl ₃)	δ 3.55 (s, 4H, CH ₂), 7.2-7.4 (m, 3H, Ar-H)	400 MHz
Mass Spec	[M+H] ⁺ = 167.02	LC-MS (ESI)

Note on NMR: The signal at 3.55 ppm (singlet, 4H) is characteristic of the C1 and C3 methylene protons of 2-indanone.[1] If a triplet/multiplet pattern is seen, it indicates contamination with 1-indanone isomers.[1]

Mechanism of Action (Chemical Logic)[1]

Understanding the rearrangement is vital for troubleshooting. The reaction proceeds via the epoxide (or protonated epoxide), which opens to the more stable benzylic carbocation.[1]



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Caption: Figure 2. Mechanistic pathway. The acid-catalyzed opening of the epoxide leads to a benzylic carbocation, followed by a hydride shift to generate the ketone at the C2 position.[1]

Process Safety & Troubleshooting

Critical Control Points (CCPs)

- Exotherm at Epoxidation: The addition of H₂O₂ to Formic acid forms performic acid.[1] This is highly exothermic.[1]
 - Mitigation: Strict addition rate control.[1] Keep T < 40°C.
- Peroxide Accumulation:
 - Mitigation: Test reaction mixture with starch-iodide paper before workup.[1] Quench with 10% Na₂SO₃ if positive.[1]
- Polymerization: Indenes polymerize easily in acid.[1]
 - Mitigation: Ensure rapid mixing during the H₂SO₄ step.[1] Steam distillation removes the product from the acid/polymerizing environment immediately.[1]

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Polymerization of indene	Reduce acid contact time; Ensure steam distillation is vigorous.
Yellow Product	Oxidation byproducts / Quinones	Recrystallize from Hexanes with activated charcoal.[1]
1-Indanone Impurity	Incomplete rearrangement or wrong starting material	Verify 5-Chloroindene purity; Check NMR for regiochemistry.
Runaway Exotherm	H ₂ O ₂ addition too fast	Stop addition immediately; Apply max cooling; Dilute with cold formic acid.

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Disclaimer:This protocol involves hazardous chemicals (Strong Acids, Peroxides).[1][5][6] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1] The author assumes no liability for accidents arising from the use of this guide.

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